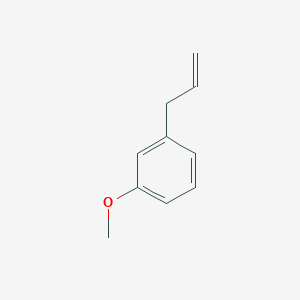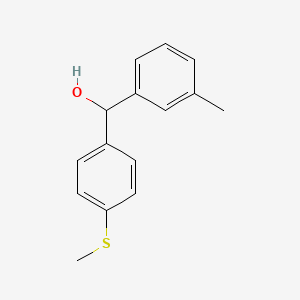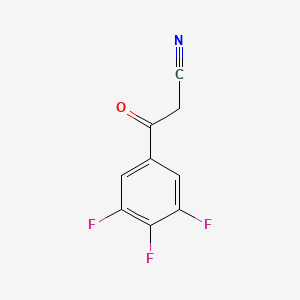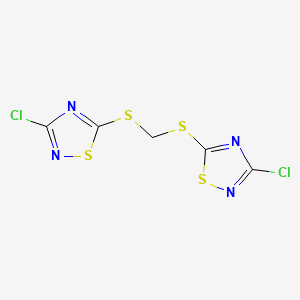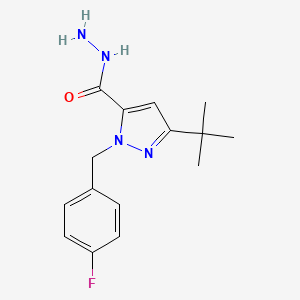
3-(tert-butyl)-1-(4-fluorobenzyl)-1H-pyrazole-5-carbohydrazide
Descripción general
Descripción
3-(tert-butyl)-1-(4-fluorobenzyl)-1H-pyrazole-5-carbohydrazide is a chemical compound that has gained significant attention from researchers due to its potential application in the field of medicinal chemistry. This compound is a pyrazole derivative that possesses a carbohydrazide functional group. The unique chemical structure of this compound makes it a promising candidate for the development of new drugs for the treatment of various diseases.
Aplicaciones Científicas De Investigación
Pharmaceutical Synthesis
This compound serves as a precursor in the synthesis of various pharmaceuticals. Its structure is conducive to modifications that can lead to the development of drugs with potential antidepressant effects, similar to the way it is used in the synthesis of Citalopram and Escitalopram oxalate . These medications function by inhibiting serotonin uptake, offering therapeutic benefits for depression.
Chiral Selective Reduction
In the field of stereochemistry, this compound is involved in ketoreductase-assisted synthesis. The process involves chiral selective reduction, which is crucial for producing enantiomerically pure substances . This is particularly important in the pharmaceutical industry, where the chirality of a drug can affect its efficacy and safety.
Biological Activity Research
The pyrazole core of the compound is structurally similar to indole derivatives, which are known for their wide range of biological activities. Research into indole derivatives has revealed their potential as antiviral, anti-inflammatory, anticancer, and antimicrobial agents . By extension, the compound may be studied for similar biological activities.
Propiedades
IUPAC Name |
5-tert-butyl-2-[(4-fluorophenyl)methyl]pyrazole-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN4O/c1-15(2,3)13-8-12(14(21)18-17)20(19-13)9-10-4-6-11(16)7-5-10/h4-8H,9,17H2,1-3H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYGSOKHINHYPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)C(=O)NN)CC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378465 | |
| Record name | 3-tert-Butyl-1-[(4-fluorophenyl)methyl]-1H-pyrazole-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26729687 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
263762-14-7 | |
| Record name | 3-tert-Butyl-1-[(4-fluorophenyl)methyl]-1H-pyrazole-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





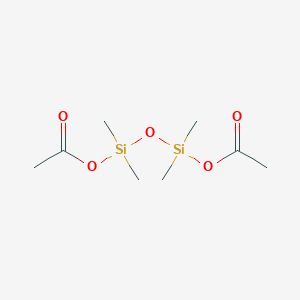
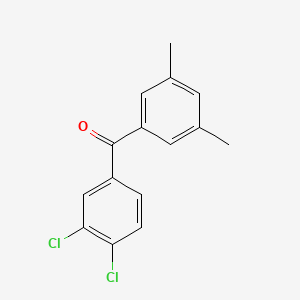

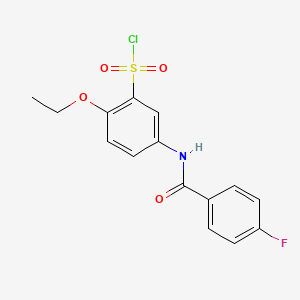
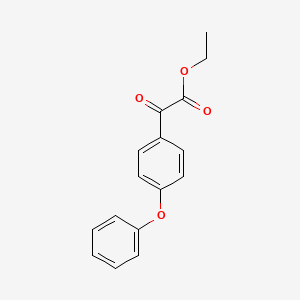
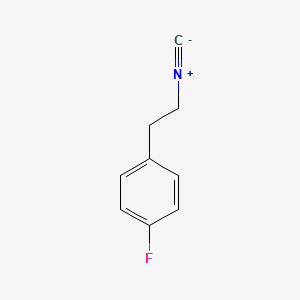
![1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic acid](/img/structure/B1597696.png)
